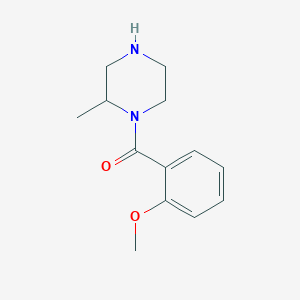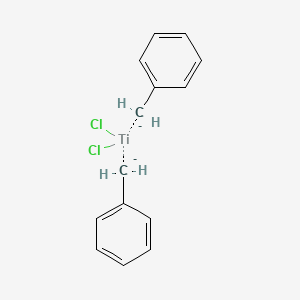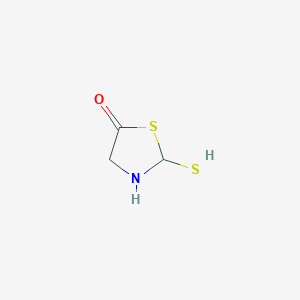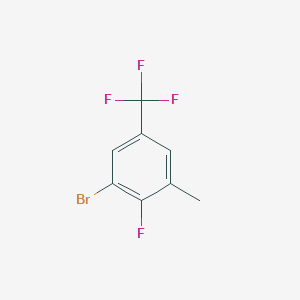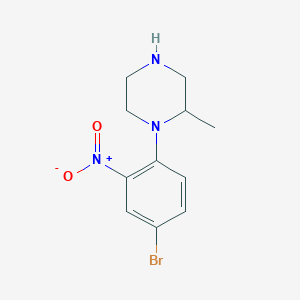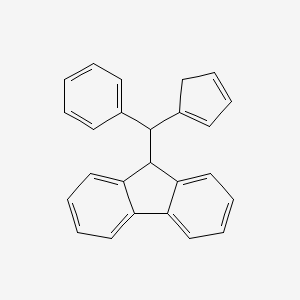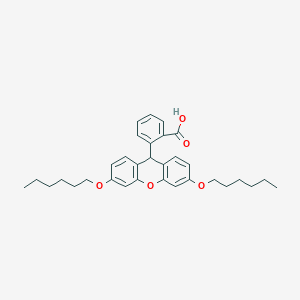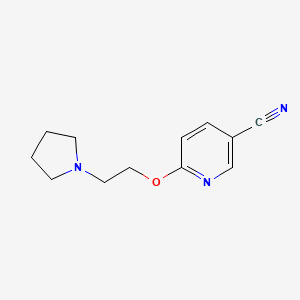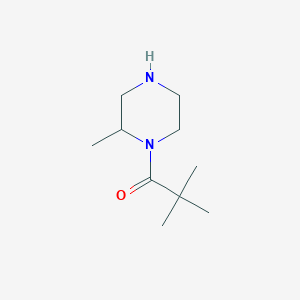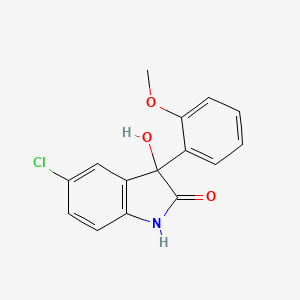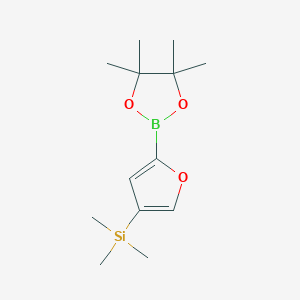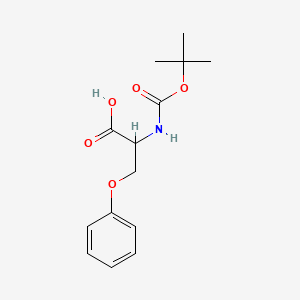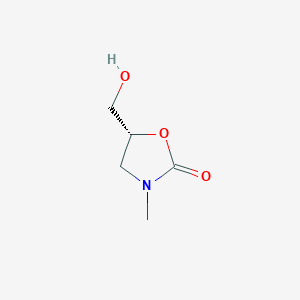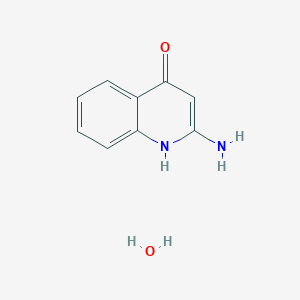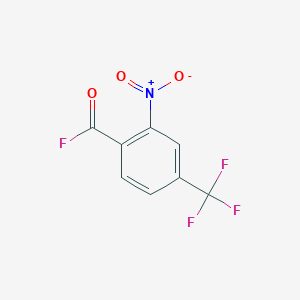
2-Nitro-4-(trifluoromethyl)benzoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-4-(trifluoromethyl)benzoyl fluoride is an organic compound with the molecular formula C8H3F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a benzoyl fluoride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethyl)benzoyl fluoride typically involves multiple steps. One common method starts with the fluorination of p-methyl trichlorotoluene using anhydrous hydrogen fluoride to obtain p-methyl trifluorotoluene. This intermediate is then nitrated with mixed acid to produce 4-methyl-3-nitro benzotrifluoride. Subsequent chlorination of this compound yields 4-trichloromethyl-3-nitrobenzotrifluoride, which undergoes ammonolysis to form 2-nitro-4-trifluoromethylbenzonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing production costs while adhering to environmental regulations. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
化学反应分析
Types of Reactions
2-Nitro-4-(trifluoromethyl)benzoyl fluoride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl fluoride group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-(trifluoromethyl)benzoyl fluoride, while substitution reactions can produce various derivatives with different functional groups attached to the benzene ring.
科学研究应用
2-Nitro-4-(trifluoromethyl)benzoyl fluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzoyl fluoride involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The exact pathways and molecular targets depend on the specific application and conditions.
相似化合物的比较
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)benzonitrile
- 2-Nitro-4-(trifluoromethyl)benzoic acid
- 2-Nitro-4-(trifluoromethyl)benzaldehyde
Uniqueness
2-Nitro-4-(trifluoromethyl)benzoyl fluoride is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring, along with the benzoyl fluoride functional group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
属性
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMYLQSBRWYRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
